molecular formula C9H12BrN B13594725 2-(2-Bromopropyl)-6-methylpyridine

2-(2-Bromopropyl)-6-methylpyridine

Katalognummer: B13594725
Molekulargewicht: 214.10 g/mol
InChI-Schlüssel: CNPCEISDZSXZGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromopropyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromopropyl group attached to the second carbon and a methyl group attached to the sixth carbon of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopropyl)-6-methylpyridine typically involves the bromination of 2-propyl-6-methylpyridine. This can be achieved by reacting 2-propyl-6-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the propyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: 2-(2-Bromopropyl)-6-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Elimination Reactions: When treated with strong bases like sodium or potassium hydroxide, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Elimination: Strong bases like sodium hydroxide or potassium hydroxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed:

    Substitution: Formation of 2-(2-Hydroxypropyl)-6-methylpyridine, 2-(2-Aminopropyl)-6-methylpyridine, etc.

    Elimination: Formation of 2-(Prop-1-en-2-yl)-6-methylpyridine.

    Oxidation: Formation of 2-(2-Hydroxypropyl)-6-methylpyridine or 2-(2-Oxopropyl)-6-methylpyridine.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromopropyl)-6-methylpyridine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the synthesis of functional materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Wirkmechanismus

The mechanism of action of 2-(2-Bromopropyl)-6-methylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, forming a double bond. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or base used.

Vergleich Mit ähnlichen Verbindungen

    2-Bromopropane: A halogenated hydrocarbon used in organic synthesis.

    6-Methylpyridine: A simple methyl-substituted pyridine.

    2-(2-Chloropropyl)-6-methylpyridine: A similar compound with a chlorine atom instead of bromine.

Uniqueness: 2-(2-Bromopropyl)-6-methylpyridine is unique due to the presence of both a bromopropyl and a methyl group on the pyridine ring, which imparts specific reactivity and properties. The bromine atom makes it a good leaving group, facilitating substitution and elimination reactions, while the methyl group can influence the compound’s steric and electronic properties.

Eigenschaften

Molekularformel

C9H12BrN

Molekulargewicht

214.10 g/mol

IUPAC-Name

2-(2-bromopropyl)-6-methylpyridine

InChI

InChI=1S/C9H12BrN/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

CNPCEISDZSXZGW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)CC(C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.